Structural Analysis & Characterization of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Structural Analysis & Characterization of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
This guide outlines the structural analysis, synthesis validation, and characterization protocols for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde . This molecule acts as a critical "solubilizing linker" intermediate in medicinal chemistry, often used to attach a hydrophilic methylpiperazine tail to lipophilic drug scaffolds via reductive amination or Wittig olefination.
Technical Guide for Drug Discovery & Analytical Sciences
Molecular Architecture & Pharmacophore Relevance
The molecule 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (C₁₆H₂₄N₂O₂) combines a reactive electrophile with a solubility-enhancing basic tail. Its analysis requires a dual approach: monitoring the stability of the aldehyde "warhead" and quantifying the integrity of the basic amine chain.
Core Structural Specifications
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IUPAC Name: 4-(4-(4-methylpiperazin-1-yl)butoxy)benzaldehyde
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Molecular Formula: C₁₆H₂₄N₂O₂
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Molecular Weight: 276.38 g/mol
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Key Functionality:
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Benzaldehyde Moiety: Provides the electrophilic handle for coupling (Reductive Amination/Wittig). Prone to oxidation (to benzoic acid).
-
Butoxy Linker: A 4-carbon spacer (
) ensuring optimal distance between the pharmacophore and the solubilizing tail. -
N-Methylpiperazine: A tertiary amine base (
) that improves bioavailability and lysosomal trapping of the final drug candidate.
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Synthetic Causality & Impurity Logic
Understanding the synthesis is prerequisite to accurate analysis. The compound is typically assembled via a convergent Williamson Ether Synthesis followed by Nucleophilic Substitution .
Figure 1: Convergent synthesis pathway highlighting the origin of key impurities (Impurity A: Oxidation; Impurity B: Dimerization).[1]
Spectroscopic Elucidation (The "Fingerprint")
Accurate characterization relies on confirming the connectivity between the aromatic system and the aliphatic tail. The following data represents the Standard Reference Spectrum expectations for this molecule.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic (Causality) |
| CHO | 9.88 | Singlet (s) | 1H | Characteristic aldehyde proton; highly deshielded by carbonyl anisotropy. |
| Ar-H (2,6) | 7.82 | Doublet (d) | 2H | Ortho to carbonyl (electron-withdrawing); deshielded. |
| Ar-H (3,[2]5) | 6.99 | Doublet (d) | 2H | Ortho to alkoxy (electron-donating); shielded. |
| O-CH₂ | 4.06 | Triplet (t) | 2H | Methylene directly attached to oxygen. |
| N-CH₂ (Linker) | 2.42 | Triplet (t) | 2H | Methylene attached to piperazine nitrogen. |
| Pip-CH₂ | 2.30 - 2.60 | Broad/Mult | 8H | Piperazine ring protons (often overlap with linker N-CH₂). |
| N-CH₃ | 2.28 | Singlet (s) | 3H | Methyl group on the terminal nitrogen. |
| Linker CH₂ | 1.85 | Multiplet | 2H | |
| Linker CH₂ | 1.68 | Multiplet | 2H |
Critical Quality Attribute (CQA): The integration ratio between the Aldehyde proton (9.88 ppm) and the N-Methyl singlet (2.28 ppm) must be exactly 1:3 . A deviation suggests oxidation (loss of aldehyde) or incomplete amination.
Mass Spectrometry (ESI-MS)
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Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Molecular Ion:
m/z. -
Fragmentation Pattern:
-
m/z 277.2
Parent Ion. -
m/z 113.1
Methylpiperazine fragment (characteristic of the tail). -
m/z 179.1
4-Butoxybenzaldehyde cation (loss of methylpiperazine).
-
Chromatographic Method Development (HPLC)
Due to the basic piperazine moiety, standard acidic Reverse Phase (RP) HPLC can lead to peak tailing (silanol interaction). A high pH or Ion-Pairing method is required for sharp peak shape.
Protocol: High pH Reverse Phase HPLC
This method suppresses the protonation of the piperazine, ensuring it remains neutral and interacts hydrophobically with the column, improving retention and shape.
-
Column: C18 Hybrid (e.g., Waters XBridge or Agilent Zorbax Extend),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
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Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Benzaldehyde absorption) and 220 nm (Amine/End absorption).
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Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 10 | 90 | Gradient Elution |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Self-Validating Logic:
-
If the Retention Time (RT) drifts significantly, check the pH of Buffer A. The piperazine
is sensitive; pH must be > 9.0 to keep it deprotonated. -
Impurity Flag: A peak at RRT ~0.8 (Relative Retention Time) usually corresponds to the Acid Derivative (4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid), formed by air oxidation.
Stability & Handling Protocols
Reactivity Profile
The aldehyde group is susceptible to autoxidation to carboxylic acid. The amine group is hygroscopic and can absorb
Storage & Handling
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Atmosphere: Store under Argon or Nitrogen.
-
Temperature:
is optimal; is acceptable for short term. -
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol.
-
Avoid: Acetone (can form aldol condensation byproducts with the aldehyde).
-
QC Workflow Diagram
The following decision tree illustrates the Quality Control workflow for incoming batches of this intermediate.
Figure 2: Quality Control Decision Tree for batch release.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
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Synthesis of Piperazine-Linked Benzaldehydes (Ortho-isomer Analog)
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Molaid Chemical Database. "2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde". Accessed Oct 2023.
-
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Synthesis of Piperidine Analogs (Structural Proxy)
-
ChemScene. "4-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride". CAS 1609400-54-5.
-
-
Spectral Database for Organic Compounds (SDBS)
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AIST. "NMR data for Benzaldehyde and N-Methylpiperazine moieties".
-
-
HPLC Method for Basic Drugs
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse-Phase LC". Application Note.
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